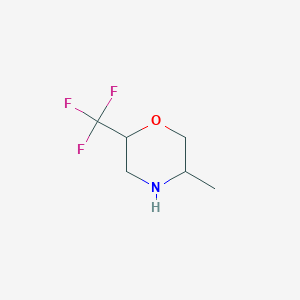

5-Methyl-2-(trifluoromethyl)morpholine

Descripción

Propiedades

IUPAC Name |

5-methyl-2-(trifluoromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c1-4-3-11-5(2-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMNOIAAEIAHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341664-20-7 | |

| Record name | 5-methyl-2-(trifluoromethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategies for Morpholine Derivatives

Morpholine rings are typically synthesized via cyclization reactions involving amino alcohols and epoxides or halohydrins, followed by functional group modifications. The introduction of substituents such as methyl and trifluoromethyl groups requires strategic selection of starting materials and reaction conditions to ensure regioselectivity and yield.

Alternative Synthetic Routes and Challenges

- Dehydrochlorination: Following the formation of chloromethyl morpholine intermediates, bases such as potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., DMF) can induce elimination reactions to form enol ethers or unsaturated intermediates, which can be further functionalized.

- Regioselectivity issues: The formation of regioisomers during the reaction of chiral amino alcohols with racemic epichlorohydrin highlights the synthetic challenge in selectively preparing 5-methyl substituted morpholines.

- Scale-up considerations: The harsh conditions (high temperature, strong acid) required for cyclization must be carefully controlled to maintain yield and purity on a larger scale.

Summary Table of Key Preparation Parameters

| Preparation Step | Conditions/Details | Remarks |

|---|---|---|

| Amino alcohol + epichlorohydrin | Room temperature, solvent-free; then 98% H2SO4 at 170 °C | High yield (87%), scalable |

| Cyclization | Heating with sulfuric acid | Produces chloromethyl morpholine |

| Dehydrochlorination | t-BuOK base in DMF | Forms unsaturated intermediates |

| Reductive amination | Morpholine intermediate + trifluoromethyl aldehyde + reducing agent (NaBH(OAc)3, borane complexes) | Mild conditions, avoids multi-step cyclization |

| Reducing agents | Sodium triacetoxyborohydride, borane-triethylamine, borane-trimethylamine | Preferred for efficiency and selectivity |

Research Findings and Notes

- The reductive amination approach provides a convergent, efficient, and mild method to introduce trifluoromethyl groups onto morpholine rings without requiring high-temperature cyclization or multiple steps.

- The regioselective synthesis of 5-methyl substituted morpholines remains challenging due to the formation of regioisomeric mixtures when using racemic epichlorohydrin and chiral amino alcohols.

- The trifluoromethyl group enhances the electronic properties of the morpholine, potentially affecting biological activity, as seen in related morpholine-substituted compounds with trifluoromethyl groups exhibiting potent bioactivity.

- Scale-up of these synthetic routes is feasible but requires careful control of reaction conditions to maintain yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2-(trifluoromethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the functional groups on the morpholine ring.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the morpholine ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

5-Methyl-2-(trifluoromethyl)morpholine serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, which can lead to improved pharmacokinetic properties. For instance, compounds containing trifluoromethyl groups have been shown to exhibit increased potency in inhibiting specific biological targets, such as enzymes involved in cancer pathways .

1.2 Case Studies

- Anticancer Agents : Research has demonstrated that morpholine derivatives with trifluoromethyl substitutions can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on similar compounds have reported promising results against lung cancer (A549) and breast cancer (T-47D) cell lines.

- Dual Inhibitors : A recent study identified new dual inhibitors of bacterial topoisomerases that include morpholine derivatives. These inhibitors showed low nanomolar activity against Gram-positive pathogens, highlighting the potential of morpholine-based compounds in antibiotic development .

Agrochemical Applications

This compound can also be utilized in the development of agrochemicals. The trifluoromethyl group enhances the biological activity of herbicides and pesticides by improving their efficacy and selectivity.

2.1 Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that trifluoromethylated morpholines possess enhanced herbicidal properties compared to their non-fluorinated analogs. The incorporation of this group often leads to increased binding affinity for target enzymes involved in plant growth regulation.

Material Science

In addition to its applications in pharmaceuticals and agrochemicals, this compound finds utility in material science, particularly in the development of polymers and coatings. The unique properties imparted by the trifluoromethyl group can enhance the thermal stability and chemical resistance of materials.

Comparison with Related Compounds

The following table summarizes the structural features and unique properties of this compound compared to other similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Methyl and trifluoromethyl groups | Increased lipophilicity; potential biological activity |

| 2-Methyl-5-trifluoromethylmorpholine | Methyl and trifluoromethyl groups | Known for specific biological activities |

| Trifluoromethylpyridine | Pyridine ring with trifluoromethyl | Strong electron-withdrawing effects |

| 4-Trifluoromethylmorpholine | Morpholine with trifluoromethyl at position 4 | Potential use in agrochemical applications |

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogs: Fluorinated Morpholine Derivatives

Fluorinated morpholine derivatives exhibit distinct electronic and steric properties due to fluorine substitution. Key examples include:

Key Differences :

- Electron-Withdrawing Effects : The octafluoro derivative (CAS 382-28-5) has stronger electron-withdrawing properties due to perfluorination, which may reduce reactivity in nucleophilic environments compared to this compound .

- Commercial Viability : this compound is listed as discontinued, suggesting challenges in synthesis or stability, whereas phenyl-substituted analogs (e.g., 5,5-dimethyl-2-phenylmorpholine HCl) remain available for research .

Functional Analogs: Trifluoromethyl-Substituted Heterocycles

Compounds with trifluoromethyl groups on other heterocycles demonstrate varied applications:

Key Differences :

Application-Based Analogs: Pharmaceutical and Agrochemical Intermediates

Key Differences :

- Solubility: The phenylalanine derivative (CAS 1256482-64-0) contains polar amino and carboxyl groups, enhancing aqueous solubility compared to the non-ionic morpholine compound .

- Synthetic Utility : Morpholine-containing acetamides (e.g., compound 5 in ) are synthesized via stepwise substitution, highlighting the versatility of morpholine cores in drug design.

Research Findings and Trends

- Antimicrobial Activity : Morpholine derivatives with trifluoromethyl groups are explored in docking studies for antimicrobial applications, though direct data for this compound are lacking .

- Market Trends : The global market for trifluoromethyl-substituted benzaldehydes (e.g., 5-methyl-2-(trifluoromethyl)benzaldehyde) is growing, driven by demand in pharmaceuticals and agrochemicals .

Actividad Biológica

5-Methyl-2-(trifluoromethyl)morpholine is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound (CHFN\O) features a morpholine ring with a methyl group and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity, which can influence its interaction with biological targets. The molecular weight of this compound is approximately 179.14 g/mol.

Pharmacological Potential

The biological activity of morpholine derivatives, including this compound, has been studied primarily due to their interactions with various receptors and enzymes. Morpholine derivatives are known for their roles in:

- CNS Disorders : Morpholine compounds have been implicated in modulating receptors involved in mood disorders and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antiviral Activity : Some studies suggest that morpholine derivatives can inhibit viral replication, although specific data on this compound remains limited .

Structure-Activity Relationship (SAR)

The trifluoromethyl group is known to enhance the potency of various pharmacophores. For instance, the inclusion of a -CF group in certain compounds has been shown to significantly increase their biological activity by improving binding affinity to target proteins . This suggests that this compound may exhibit enhanced activity compared to non-fluorinated analogs.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. The most common methods include:

- Nucleophilic Substitution : Utilizing trifluoroacetylated precursors followed by nucleophilic attack on morpholine.

- Fluorination Techniques : Employing fluorinating agents to introduce the trifluoromethyl group into the morpholine structure .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methyl-5-trifluoromethylmorpholine | Methyl and trifluoromethyl groups | Known for specific biological activities |

| Trifluoromethylpyridine | Pyridine ring with trifluoromethyl | Exhibits strong electron-withdrawing effects |

| 4-Trifluoromethylmorpholine | Morpholine with trifluoromethyl at position 4 | Potential use in agrochemical applications |

| Perfluoro-N-methylmorpholine | Fully fluorinated morpholine | High stability and resistance to degradation |

Case Studies and Research Findings

While specific studies on this compound are scarce, research on related morpholine derivatives provides insights into potential applications:

- CNS Drug Discovery : Research indicates that morpholine derivatives can effectively cross the blood-brain barrier, making them suitable candidates for CNS-targeted therapies .

- Enzyme Inhibition : Morpholines have shown promise as enzyme inhibitors, particularly in pathways related to cancer and neurodegeneration .

Q & A

What are the optimal synthetic routes for 5-Methyl-2-(trifluoromethyl)morpholine, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach is the reaction of a trifluoromethyl-containing precursor with morpholine derivatives under controlled conditions. For example:

- Reagents: Use trifluoromethyl-substituted benzyl halides (e.g., 2-(trifluoromethyl)benzyl alcohol ) with morpholine in a polar aprotic solvent (e.g., THF).

- Conditions: Triethylamine (Et₃N) is often added as a base to neutralize HX byproducts. Reactions are monitored via thin-layer chromatography (TLC) .

- Yield Optimization: Elevated temperatures (40–60°C) and extended reaction times (24–72 hours) improve yields. Purification via column chromatography or recrystallization is critical .

Example Protocol:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-(Trifluoromethyl)benzyl chloride | THF | 50°C | 48h | 65–75% |

Which analytical techniques are most reliable for characterizing this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies structural motifs (e.g., trifluoromethyl peaks at ~110–120 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 224.1) .

- X-ray Crystallography: Resolves stereochemistry and bond angles, particularly for morpholine ring conformation .

- Purity Analysis: HPLC with UV detection (λ = 220–290 nm) ensures ≥95% purity .

How can computational methods like DFT predict the reactivity of this compound in catalytic systems?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations model electronic properties:

- Electrostatic Potential Maps: Highlight nucleophilic/electrophilic regions (e.g., trifluoromethyl group’s electron-withdrawing effect) .

- Transition State Analysis: Predicts activation barriers for reactions like ring-opening or fluorinated group substitutions .

- Solvent Effects: Polarizable continuum models (PCM) simulate solvent interactions (e.g., THF vs. DCM) .

Key DFT Parameters:

| Basis Set | Functional | Solvent Model | Software |

|---|---|---|---|

| 6-31G(d,p) | B3LYP | PCM (THF) | Gaussian 16 |

What strategies resolve contradictions between experimental and computational data for this compound’s stability?

Level: Advanced

Methodological Answer:

Discrepancies arise from:

- Kinetic vs. Thermodynamic Control: Experimental conditions (e.g., temperature) may favor kinetic products not predicted by DFT. Validate via time-resolved spectroscopy .

- Crystal Packing Effects: X-ray structures may show intermolecular interactions (e.g., H-bonding) absent in gas-phase DFT models .

- Validation: Compare experimental thermogravimetric analysis (TGA) with DFT-predicted decomposition pathways .

How is this compound evaluated for bioactivity in neurological targets?

Level: Advanced

Methodological Answer:

- In Vitro Assays: Screen against serotonin/dopamine receptors (e.g., 5-HT₂A) using radioligand binding assays .

- Structure-Activity Relationships (SAR): Modify substituents (e.g., methyl vs. ethyl groups) to assess potency .

- Metabolic Stability: Use liver microsomes to predict pharmacokinetics .

Example Bioactivity Data:

| Target | IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|

| 5-HT₂A | 120 ± 15 | 10:1 vs. 5-HT₁A |

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced

Methodological Answer:

- Purification: Column chromatography is impractical at scale. Switch to distillation or crystallization .

- Byproduct Management: Optimize stoichiometry to minimize halogenated byproducts (e.g., HCl gas scrubbing) .

- Regulatory Compliance: Ensure intermediates meet ICH guidelines for residual solvents (e.g., THF limits ≤ 720 ppm) .

How does the trifluoromethyl group influence the compound’s physicochemical properties?

Level: Basic

Methodological Answer:

- Lipophilicity: Increases logP by ~1.5 units (measured via shake-flask method) .

- Metabolic Resistance: The CF₃ group reduces oxidative metabolism (confirmed via CYP450 inhibition assays) .

- Thermal Stability: Decomposition onset at 180°C (TGA data) due to strong C-F bonds .

What role does this compound play in materials science applications?

Level: Advanced

Methodological Answer:

- Polymer Additive: Enhances hydrophobicity in coatings (contact angle increases by 20°) .

- Liquid Crystals: Modifies phase transition temperatures via steric effects (studied via DSC) .

- Nanocomposites: Acts as a crosslinker in fluoropolymer matrices (FTIR confirms covalent bonding) .

How can researchers mitigate degradation during long-term storage?

Level: Basic

Methodological Answer:

- Storage Conditions: -20°C under argon, with desiccants (e.g., silica gel) .

- Stability Monitoring: Annual HPLC analysis detects degradation products (e.g., hydrolyzed morpholine rings) .

- Formulation: Lyophilize with excipients (e.g., mannitol) to prevent hydrolysis .

What advanced spectroscopic techniques elucidate stereochemical outcomes in derivatives?

Level: Advanced

Methodological Answer:

- Chiral HPLC: Separates enantiomers using cellulose-based columns .

- Vibrational Circular Dichroism (VCD): Assigns absolute configuration .

- Dynamic NMR: Detects ring inversion barriers in morpholine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.